Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate
Description
Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate is a structurally complex aromatic ester featuring a benzamido group at position 3, a hydroxyl group at position 2, and a nitro group at position 3. Its synthesis involves multi-step reactions, including Pd/C-catalyzed coupling and deuterium labeling, to enhance metabolic stability for use as an internal standard in pharmacokinetic studies . The compound’s structure has been confirmed via X-ray crystallography, highlighting its planar aromatic core and intramolecular hydrogen bonding between the hydroxyl and benzamido groups .
Properties
Molecular Formula |
C15H12N2O6 |
|---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
methyl 3-benzamido-2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C15H12N2O6/c1-23-15(20)11-7-10(17(21)22)8-12(13(11)18)16-14(19)9-5-3-2-4-6-9/h2-8,18H,1H3,(H,16,19) |
InChI Key |
YDKWRIBODJNFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate typically involves the esterification of 3-benzamido-2-hydroxy-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate can undergo oxidation reactions, particularly at the hydroxy group, forming quinones under strong oxidizing conditions.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Methyl 3-benzamido-2-hydroxy-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with proteins, affecting their structure and function. The benzamido group can participate in hydrophobic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s functional groups significantly influence its physicochemical and biological properties. Below is a comparison with structurally related esters:
Key Observations :
Key Observations :
- The target compound’s synthesis is notably laborious (47 steps), reflecting the complexity of introducing deuterium labels and ensuring regioselective nitro-group placement .
- Simpler analogs, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, require fewer steps due to straightforward amide coupling .
Crystallographic and Analytical Characterization
Both the target compound and analogs like Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate rely on X-ray diffraction for structural confirmation. The use of SHELX software for refinement and ORTEP for visualization is common. Intramolecular hydrogen bonds in the target compound contribute to its stability, a feature shared with Methyl 2,4-dihydroxy-5-propanamidobenzoate .
Biological Activity
Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate is a compound characterized by its unique structural features, including a benzamido group, a hydroxy group, and a nitro group. These functional groups contribute to its potential biological activities, making it a subject of interest in pharmaceutical research. This article aims to explore the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The presence of both hydroxy and nitro groups enhances the compound's reactivity and biological properties. The synthesis typically involves nucleophilic substitution reactions, where the nitro group can be reduced to an amino group under specific conditions, potentially altering its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives of benzimidazole carboxamides have shown promising results with IC50 values ranging from 1.2 to 5.3 μM against the MCF-7 breast cancer cell line . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to this compound have been reported to exhibit strong antioxidant activity, outperforming standard antioxidants like BHT in various assays . This suggests that this compound may also possess significant antioxidant capabilities.
Enzyme Inhibition
The compound's structural characteristics indicate potential interactions with biological targets such as enzymes and receptors. Nitro and hydroxy groups often facilitate hydrogen bonding and hydrophobic interactions, which are critical for enzyme inhibition. While specific studies on this compound are scarce, related compounds have shown enzyme inhibitory activity with varying IC50 values, indicating that this compound may also exhibit similar properties.
Study on Related Compounds
A study investigating the biological evaluation of N-substituted benzimidazole carboxamides found that certain derivatives exhibited selective antiproliferative activity against cancer cell lines. The most effective compounds had IC50 values as low as 1.2 μM against MCF-7 cells . This emphasizes the importance of structural modifications in enhancing biological activity.
| Compound | Structure | IC50 (μM) |
|---|---|---|
| Benzimidazole Derivative A | Structure | 1.2 |
| Benzimidazole Derivative B | Structure | 3.1 |
| This compound | TBD | TBD |
Antioxidant Studies
Research into antioxidant activities of similar compounds revealed that certain derivatives significantly improved oxidative stress markers in vitro. For example, compounds tested showed enhanced radical scavenging abilities compared to standard antioxidants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
